molecular formula C26H16N2O4 B11632186 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid CAS No. 37409-41-9

2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid

Katalognummer: B11632186
CAS-Nummer: 37409-41-9
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: VYCRZDPZGXUPAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to include various substituents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts, such as heterogeneous propylphosphonium tetrachloroindate ionic liquid, can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in multiple fields make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

37409-41-9

Molekularformel

C26H16N2O4

Molekulargewicht

420.4 g/mol

IUPAC-Name

2,8-diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid

InChI

InChI=1S/C26H16N2O4/c29-25(30)19-12-21(15-7-3-1-4-8-15)27-23-14-24-18(11-17(19)23)20(26(31)32)13-22(28-24)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32)

InChI-Schlüssel

VYCRZDPZGXUPAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3C(=C2)C(=O)O)C(=CC(=N4)C5=CC=CC=C5)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.